molecular formula C23H15ClF3N3O2S2 B4302310 N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4302310
M. Wt: 522.0 g/mol
InChI Key: YVMIEQWUFYUDNO-UHFFFAOYSA-N
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Description

N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring, a trifluoromethyl group, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a chloro-substituted benzaldehyde under acidic conditions.

    Thioacetylation: The benzothiazole derivative is then subjected to thioacetylation using thioacetic acid or a thioacetyl chloride derivative.

    Amidation: The thioacetylated benzothiazole is reacted with 2-aminophenyl-4-(trifluoromethyl)benzoic acid under coupling conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the amide linkage, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Research: The compound can be used as a probe to study biological pathways involving benzothiazole derivatives.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with the active site of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amide linkage may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzothiazol-2-ylthio)phenyl]-4-(trifluoromethyl)benzamide
  • N-[2-(benzothiazol-2-ylthio)phenyl]-4-methylbenzamide
  • N-[2-(benzothiazol-2-ylthio)phenyl]-4-chlorobenzamide

Uniqueness

N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The chloro-substituted benzothiazole ring also contributes to its uniqueness by providing specific reactivity and binding characteristics.

Properties

IUPAC Name

N-[2-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2S2/c24-15-9-10-19-18(11-15)30-22(34-19)33-12-20(31)28-16-3-1-2-4-17(16)29-21(32)13-5-7-14(8-6-13)23(25,26)27/h1-11H,12H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMIEQWUFYUDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

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